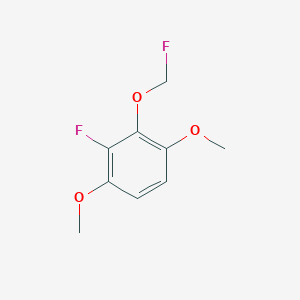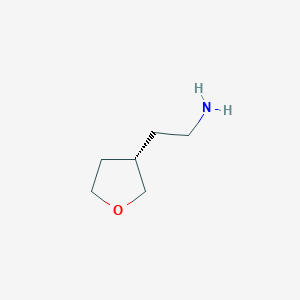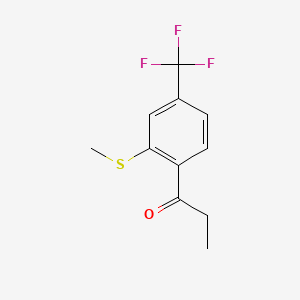
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is a chemical compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenyl ring: The phenyl ring with the desired substituents is prepared through a series of reactions, including halogenation and thiolation.
Final assembly: The final step involves the coupling of the chloromethylated phenyl ring with a suitable chloroalkane under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of reactive groups like chloromethyl and methylthio allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the methylthio group.
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one: Another isomer with the methylthio group in a different position.
Uniqueness
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H12Cl2OS |
|---|---|
分子量 |
263.2 g/mol |
IUPAC名 |
1-chloro-1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3 |
InChIキー |
ILYURBMHSIVKSL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)






